2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two 4-methylphenyl groups attached to the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methylphenyl)-9H-fluorene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent fluorene compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: The primary product is 9,9-bis(4-methylphenyl)-9H-fluorene.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene depends on its specific application. In organic electronics, for example, the compound’s ability to transport charge and its photophysical properties are crucial. The bromine atoms and the 4-methylphenyl groups influence the compound’s electronic structure, affecting its interaction with light and charge carriers.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
2,7-Dibromo-9,9-bis(4-tert-butylphenyl)-9H-fluorene: Similar structure but with tert-butyl groups on the phenyl rings.
Uniqueness
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is unique due to the presence of 4-methylphenyl groups, which can influence its solubility, reactivity, and electronic properties compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,7-dibromo-9,9-bis(4-methylphenyl)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Br2/c1-17-3-7-19(8-4-17)27(20-9-5-18(2)6-10-20)25-15-21(28)11-13-23(25)24-14-12-22(29)16-26(24)27/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFNUQVVMXXYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694738 | |
Record name | 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357645-37-5 | |
Record name | 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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